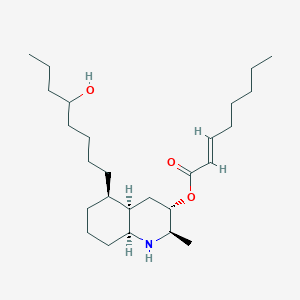
Lepadin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lepadin E is a natural product found in Didemnum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Lepadins, including Lepadin E, are cis-fused decahydroquinoline (DHQ) marine alkaloids with diverse biological activities, attracting extensive synthetic interest. A collective synthetic strategy was developed for Lepadins A-E, featuring a green chemistry approach for constructing the common cis-fused DHQ core. This approach uses green oxone-halide oxidation for both the aza-Achmatowicz rearrangement and the intramolecular [3 + 2] cycloaddition of nitrile oxide-alkene (Ma, He, Wang, & Tong, 2021).
- A flexible approach was developed for synthesizing type II and III Lepadin alkaloids, including Lepadin E, using a key Diels–Alder reaction for excellent regio- and stereoselectivity. This method allows convenient access to both stereochemical types of Lepadin frameworks from a common intermediate (Hu, Gu, Jia, Luo, & Chen, 2021).
Biological Activity and Potential Applications
- Lepadins, such as Lepadin E, have shown significant and selective antiplasmodial and antitrypanosomal activity. These properties make them potential lead structures for developing new antimalarial drugs (Wright, Goclik, König, & Kaminsky, 2002).
- Lepadins A, B, and L from Clavelina lepadiformis were tested for cytotoxic activity on cancer cell lines, highlighting the potential of these compounds, including Lepadin E, in cancer research (Casertano et al., 2022).
Eigenschaften
Produktname |
Lepadin E |
|---|---|
Molekularformel |
C26H47NO3 |
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
QNAATLGQMSSVEO-CJHSMMPESA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O |
Kanonische SMILES |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Synonyme |
decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid lepadin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



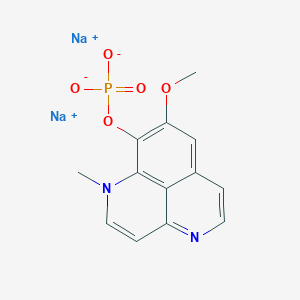
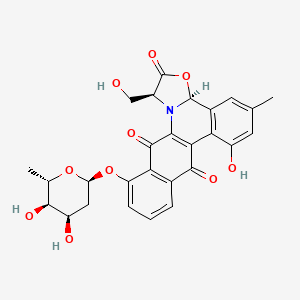
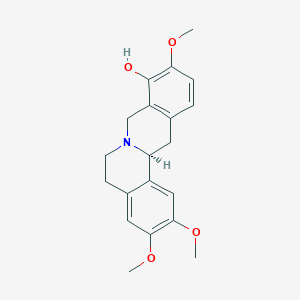
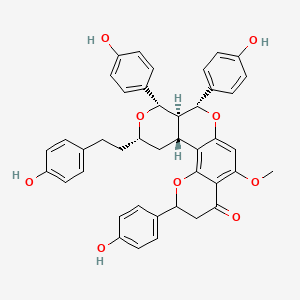
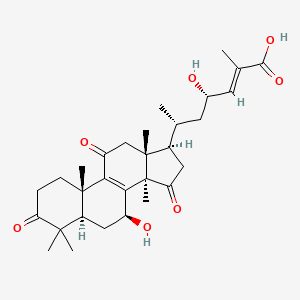
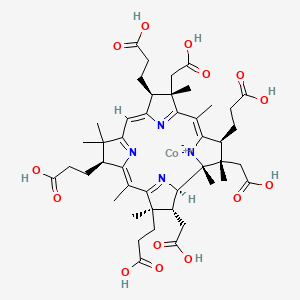
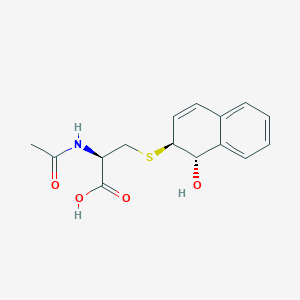
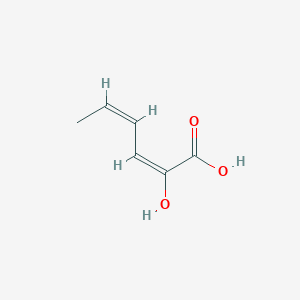
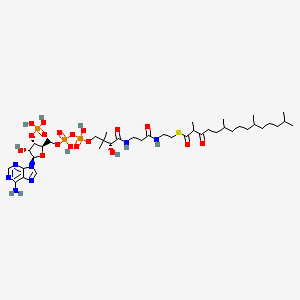
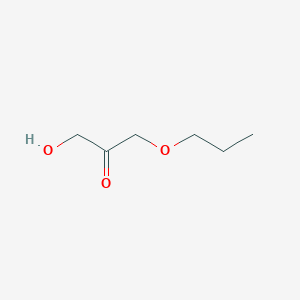
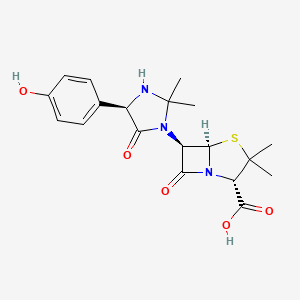
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
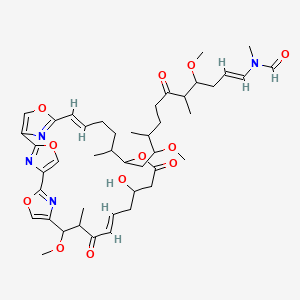
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)